Cas no 2138208-87-2 (tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate)
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate
- EN300-1124628
- tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate
- 2138208-87-2
-
- Inchi: 1S/C17H30N2O2/c1-16(2,3)21-15(20)19-8-6-17(7-9-19)11-14(12-18-17)10-13-4-5-13/h13-14,18H,4-12H2,1-3H3
- InChI Key: UWAXQGADPSYOGB-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC2(CC1)CC(CN2)CC1CC1)=O
Computed Properties
- Exact Mass: 294.230728204g/mol
- Monoisotopic Mass: 294.230728204g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 41.6Ų
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124628-0.05g |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
2138208-87-2 | 95% | 0.05g |
$912.0 | 2023-10-26 | |
| Enamine | EN300-1124628-0.1g |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
2138208-87-2 | 95% | 0.1g |
$956.0 | 2023-10-26 | |
| Enamine | EN300-1124628-0.25g |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
2138208-87-2 | 95% | 0.25g |
$999.0 | 2023-10-26 | |
| Enamine | EN300-1124628-0.5g |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
2138208-87-2 | 95% | 0.5g |
$1043.0 | 2023-10-26 | |
| Enamine | EN300-1124628-1.0g |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
2138208-87-2 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1124628-2.5g |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
2138208-87-2 | 95% | 2.5g |
$2127.0 | 2023-10-26 | |
| Enamine | EN300-1124628-5.0g |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
2138208-87-2 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1124628-10.0g |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
2138208-87-2 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1124628-1g |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
2138208-87-2 | 95% | 1g |
$1086.0 | 2023-10-26 | |
| Enamine | EN300-1124628-5g |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
2138208-87-2 | 95% | 5g |
$3147.0 | 2023-10-26 |
tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate
Professional Introduction to Tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate (CAS No. 2138208-87-2)
Tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate, with the CAS number 2138208-87-2, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This spirocyclic diamine derivative exhibits a unique structural framework that has positioned it as a promising candidate for various applications, particularly in drug discovery and molecular recognition studies.
The molecular structure of tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate consists of a spirocyclic core, which is a key feature that contributes to its distinct chemical properties. The presence of both tert-butyl and cyclopropylmethyl substituents enhances its steric hindrance and lipophilicity, making it an intriguing molecule for further investigation.
In recent years, there has been a growing interest in spirocyclic compounds due to their potential applications in medicinal chemistry. These compounds often exhibit enhanced binding affinity and selectivity, which are critical factors in the development of new therapeutic agents. The spirocyclic core in tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate provides a rigid scaffold that can be fine-tuned to interact with biological targets effectively.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The carboxylate group at the 8-position allows for further functionalization, enabling researchers to tailor its properties for specific applications. This flexibility has made it a valuable tool in the synthesis of novel molecules with potential pharmacological activity.
Recent studies have explored the use of spirocyclic diamines as building blocks for the development of new drugs. These studies have highlighted the ability of such compounds to modulate enzyme activity and receptor binding. For instance, derivatives of spirocyclic diamines have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The structural features of tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate make it a suitable candidate for such applications.
The synthesis of tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The spirocyclic core is typically formed through a reaction between two heterocyclic precursors, followed by functional group transformations to introduce the desired substituents. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to improve the efficiency and selectivity of these processes.
The pharmacological potential of this compound has been further explored through computational modeling and experimental screening. Molecular docking studies have suggested that it can interact with various biological targets, including proteins and nucleic acids. These interactions are thought to be mediated by the hydrogen bonding capabilities of the amine groups and the hydrophobic interactions provided by the alkyl substituents.
In conclusion, tert-butyl 3-(cyclopropylmethyl)-1,8-diazaspiro4.5decane-8-carboxylate (CAS No. 2138208-87-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and versatile chemical properties make it an attractive candidate for further research and development. As our understanding of its pharmacological effects continues to grow, this compound holds great promise for contributing to the discovery of new therapeutic agents.
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